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Compound Name: 2-Amino-N-cyclohexylbenzamide

Cat. No.: B1268408 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The 2-aminobenzamide core is a privileged scaffold in medicinal chemistry, serving as a

versatile backbone for the development of a diverse range of biologically active compounds. Its

inherent structural features, including a primary aromatic amine and an amide linkage, provide

key hydrogen bond donor and acceptor sites for molecular interactions with biological targets.

This document provides an overview of the structure-activity relationships (SAR) of 2-

aminobenzamide derivatives, along with detailed protocols for their synthesis and biological

evaluation, drawing from studies on related analogs. While specific SAR data for 2-Amino-N-
cyclohexylbenzamide is not extensively available in the public domain, the principles derived

from related structures offer valuable guidance for designing novel therapeutic agents.

Structure-Activity Relationship (SAR) Insights
The biological activity of 2-aminobenzamide derivatives can be significantly modulated by

substitutions on the aromatic ring and the N-acyl group. Studies on various analogs have

revealed key relationships between structural modifications and their effects on antimicrobial,

anti-inflammatory, anticancer, and receptor-modulating activities.
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Derivatives of 2-aminobenzamide have been investigated for their potential as antimicrobial

agents. The substituents on the N-phenyl ring play a crucial role in determining the

antimicrobial spectrum and potency. For instance, the introduction of electron-withdrawing

groups can influence the electronic properties of the molecule, potentially enhancing its

interaction with microbial targets.

Spasmolytic and Anti-inflammatory Activity
Recent research on 2-amino-N-phenethylbenzamides has highlighted their potential for treating

conditions like Irritable Bowel Syndrome (IBS). The nature of the substituent on the phenethyl

moiety and the benzamide ring can influence both spasmolytic and anti-inflammatory effects.

Some derivatives have been shown to exert their effects through modulation of inflammatory

pathways, such as the suppression of interleukin-1β (IL-1β) expression.

Anticancer Activity
The 2-aminobenzamide scaffold has been incorporated into molecules designed as anticancer

agents. For example, bis-benzamides have been studied as inhibitors of the androgen receptor

(AR) interaction with coactivator proteins, a key signaling pathway in prostate cancer[1]. SAR

studies in this context have revealed that specific substitutions are critical for potent

antiproliferative activity. For instance, a nitro group at the N-terminus of a bis-benzamide was

found to be essential for its biological activity[1].

Quantitative Data Summary
The following table summarizes the biological activity of selected 2-aminobenzamide

derivatives and related compounds from various studies.
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Compound ID Structure Target/Assay
Activity
(IC50/EC50)

Reference

14d (bis-

benzamide)

Not explicitly

drawn, described

as a bis-

benzamide with

specific side

chains

PCa cell

proliferation
16 nM [1]

Compound 4b

2-amino-N-

phenethylbenza

mide derivative

IL-1β expression

suppression

Not specified

quantitatively

Compound 4c

2-amino-N-

phenethylbenza

mide derivative

IL-1β expression

suppression

Not specified

quantitatively

Experimental Protocols
General Synthesis of 2-Amino-N-substituted
Benzamides
This protocol describes a general method for the synthesis of 2-amino-N-substituted

benzamides starting from isatoic anhydride and a primary amine.

Materials:

Isatoic anhydride

Substituted primary amine (e.g., cyclohexylamine)

Solvent (e.g., Dioxane, DMF)

Magnetic stirrer with heating

Round bottom flask

Condenser
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Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica

gel for chromatography)

Procedure:

To a solution of isatoic anhydride (1 equivalent) in a suitable solvent, add the desired primary

amine (1-1.2 equivalents).

Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction

progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

If a precipitate forms, collect it by filtration. Otherwise, perform a standard aqueous workup

by extracting the product into an organic solvent like ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel or by recrystallization to

obtain the desired 2-amino-N-substituted benzamide.

In Vitro Anti-inflammatory Assay: Inhibition of Albumin
Denaturation
This assay is a common in vitro method to screen for anti-inflammatory activity.

Materials:

Bovine serum albumin (BSA)

Phosphate buffered saline (PBS, pH 6.4)

Test compounds (dissolved in a suitable solvent like DMSO)

Positive control (e.g., Diclofenac sodium)

UV-Vis Spectrophotometer
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Procedure:

Prepare a 1% w/v solution of BSA in PBS.

Prepare different concentrations of the test compounds and the positive control.

In separate test tubes, mix 0.5 mL of the BSA solution with 0.1 mL of the test compound

solution.

Incubate the mixtures at 37°C for 20 minutes.

Induce denaturation by heating the mixtures at 70°C for 10 minutes.

After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

Calculate the percentage inhibition of denaturation using the following formula: % Inhibition =

[(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
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Caption: Hypothetical signaling pathway for anti-inflammatory action.

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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